DCZ0415 -

DCZ0415

Catalog Number: EVT-3114056
CAS Number:
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DCZ0415 is a small molecule inhibitor that specifically targets the AAA-ATPase protein, Thyroid hormone receptor interactor 13 (TRIP13) [, ]. Its primary role in scientific research is as a tool to investigate the biological functions of TRIP13 and its potential as a therapeutic target in various cancers [, ].

Source and Classification

DCZ0415 was synthesized and characterized as part of ongoing research into TRIP13 inhibitors. It is classified as an organic compound and falls under the category of small-molecule inhibitors. Its chemical properties and biological activities are being explored to evaluate its potential as a therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of DCZ0415 involves several steps, typically starting from commercially available precursors. The compound is synthesized using standard organic chemistry techniques, which may include:

  1. Reagents: Various reagents are employed, including solvents like dimethyl sulfoxide for solubilization during biological assays.
  2. Reaction Conditions: The synthesis often requires controlled temperatures and specific pH levels to ensure optimal yield and purity.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are used to isolate the final product.

The precise synthetic pathway has not been fully detailed in the available literature but generally follows established protocols for small-molecule synthesis .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: The exact molecular formula is not explicitly stated in the sources but can be derived from its structural data.
  • 3D Structure: Computational modeling may also be employed to visualize the three-dimensional conformation of DCZ0415, aiding in understanding its interaction with TRIP13.
Chemical Reactions Analysis

Reactions and Technical Details

DCZ0415 has been shown to participate in various biochemical reactions that lead to significant cellular effects:

  1. Inhibition of TRIP13: By binding to TRIP13, DCZ0415 disrupts its normal function, which is crucial for mitotic checkpoint regulation.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is evidenced by assays that measure cell viability post-treatment.
  3. Cell Cycle Arrest: Treatment with DCZ0415 results in cell cycle arrest, particularly at the G2-M phase, indicating its role in halting cancer cell proliferation .
Mechanism of Action

Process and Data

The mechanism by which DCZ0415 exerts its effects involves several key processes:

  1. Targeting TRIP13: By inhibiting TRIP13, DCZ0415 disrupts critical signaling pathways such as the fibroblast growth factor receptor 4/signal transducer and activator of transcription 3 axis and the Wnt/β-catenin pathway.
  2. Modulation of Gene Expression: The compound affects the expression levels of various proteins involved in cell cycle regulation and apoptosis, including cyclin D1 and β-catenin.
  3. Immune Response Activation: In preclinical models, DCZ0415 has been shown to enhance immune responses against tumors by modulating immune checkpoint proteins .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of DCZ0415 include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide, with varying solubility in water depending on pH.

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Reactivity profiles indicate that it interacts specifically with TRIP13 without significant off-target effects .
Applications

Scientific Uses

DCZ0415 holds promise for various scientific applications:

  1. Cancer Therapy: Its primary application is in oncology, particularly for cancers characterized by overexpression of TRIP13, such as colorectal cancer and multiple myeloma.
  2. Research Tool: As a TRIP13 inhibitor, it serves as a valuable tool for studying the role of this protein in cellular processes and disease mechanisms.
  3. Potential Clinical Trials: Given its efficacy in preclinical studies, there is potential for clinical trials aimed at evaluating its safety and effectiveness in human subjects suffering from specific cancers .
Introduction to TRIP13 as a Therapeutic Target in Oncology

TRIP13 in Cancer Pathogenesis: Chromosomal Instability and DNA Repair Mechanisms

Thyroid hormone receptor-interacting protein 13 (TRIP13), a member of the AAA+-ATPase superfamily, is a critical driver of oncogenesis through its dual roles in mitotic checkpoint regulation and DNA damage repair. Overexpression of TRIP13 is observed in diverse cancers—including colorectal, pancreatic, endometrial, and gastric malignancies—and correlates with poor prognosis, advanced tumor grade, and metastasis [3] [7] [9]. Mechanistically, TRIP13 promotes chromosomal instability (CIN) by modulating the spindle assembly checkpoint (SAC). It inactivates the mitotic checkpoint complex (MCC) by catalyzing the conformational change of MAD2 from its "closed" (checkpoint-active) to "open" state, enabling premature anaphase progression and erroneous chromosome segregation [1] [10]. This disruption of SAC fidelity accelerates aneuploidy, a hallmark of aggressive tumors [7] [10].

TRIP13 also governs DNA repair pathway selection. It binds and remodels the HORMA-domain protein MAD2L2/Rev7, a component of the Shieldin complex that facilitates non-homologous end joining (NHEJ). By disrupting Rev7’s interaction with repair proteins, TRIP13 suppresses error-prone NHEJ and favors homologous recombination (HR), thereby enhancing cancer cell survival after genotoxic stress [6] [10]. Consequently, TRIP13 overexpression confers resistance to DNA-damaging therapies like radiation and platinum drugs [9] [10]. Additionally, TRIP13 stabilizes oncogenic RNA-binding proteins such as DDX21 in gastric cancer by inhibiting ubiquitin-mediated degradation, further amplifying tumor proliferation and invasion [9].

Table 1: TRIP13-Associated Oncogenic Mechanisms and Functional Partners

FunctionMechanismBinding Partners/EffectorsCancer Implications
Mitotic RegulationConverts MAD2 to "open" state; disassembles MCCp31comet, MAD2, CDC20Chromosomal instability, aneuploidy [1] [10]
DNA RepairInactivates Rev7/Shieldin complex; promotes HR over NHEJRev7, KU70/KU80, DNA-PKcsTherapy resistance [6] [10]
Protein StabilizationInhibits ubiquitin-mediated degradation of DDX21DDX21, E3 ligasesGastric cancer progression [9]
Metastasis SignalingActivates FGFR4/STAT3 axis and Wnt/β-catenin pathwayFGFR4, STAT3, β-cateninEMT, invasion [2] [4]

Rationale for Targeting TRIP13 in Multiple Myeloma and Solid Tumors

The oncogenic versatility of TRIP13 makes it a compelling therapeutic target across hematologic and solid malignancies. In multiple myeloma (MM), TRIP13 overexpression is linked to proteasome inhibitor resistance. It sustains NF-κB signaling by stabilizing phosphorylated IκBα and p65, enabling tumor survival and evading apoptosis [6] [8]. Critically, TRIP13 inhibition reverses this resistance by impairing NF-κB activation and DNA repair, sensitizing MM cells to conventional therapies like melphalan [6] [8].

In solid tumors, TRIP13 drives metastasis through coordinated pathways:

  • FGFR4/STAT3 Axis: TRIP13 upregulates fibroblast growth factor receptor 4 (FGFR4), activating STAT3 phosphorylation. This triggers epithelial-mesenchymal transition (EMT), evidenced by reduced E-cadherin and elevated N-cadherin/vimentin [2] [4] [5].
  • Wnt/β-catenin Pathway: TRIP13 stabilizes β-catenin and T-cell factor 1 (TCF1), enhancing cyclin D1 expression and cell cycle progression [4] [5].
  • Immune Evasion: TRIP13 overexpression correlates with immunosuppressive microenvironments. In colorectal and pancreatic cancers, it reduces cytotoxic T-cell infiltration and upregulates checkpoint proteins (PD-1, CTLA-4) [4] [7].

DCZ0415, a first-in-class TRIP13 inhibitor, exploits these vulnerabilities. It binds TRIP13’s ATPase domain (validated by CETSA and SPR assays), inhibiting its chaperone-like activity [6] [8]. Preclinical studies demonstrate DCZ0415’s efficacy in suppressing tumor growth and metastasis in xenograft models of colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC). Notably, it synergizes with gemcitabine in PDAC by amplifying apoptosis and T-cell activation [5]. DCZ0415 also reprograms immune responses in syngeneic models, decreasing PD-1/CTLA-4 and elevating granzyme B/perforin/interferon-γ [4] [5] [7].

Table 2: DCZ0415-Induced Immune Modulation in Preclinical Models

Immune ParameterChange Post-DCZ0415Functional Outcome
Checkpoint Proteins↓ PD-1, CTLA-4, PD-L1 [4] [5]Reduced T-cell exhaustion
Cytotoxic Effectors↑ Granzyme B, perforin, IFN-γ [5]Enhanced tumor cell lysis
T-cell Infiltration↑ CD3+/CD4+/CD8+ T cells [5] [7]Improved tumor immunogenicity
Immunosuppressive Cells↓ Tregs, MDSCs [7]Attenuated immune suppression

The pan-cancer relevance of TRIP13 is further evidenced by its role as a predictive biomarker. High TRIP13 expression associates with microsatellite instability (MSI), tumor mutational burden (TMB), and response to immune checkpoint inhibitors in endometrial and liver cancers [3] [7]. This positions TRIP13 inhibitors like DCZ0415 as potential adjuvants to immunotherapy.

Properties

Product Name

DCZ0415

IUPAC Name

4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2

InChI Key

LOXMLWHUIONWMI-UHFFFAOYSA-N

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6

Solubility

not available

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.